Fluorobexarotene
Fluorobexarotene
RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene.
Brand Name:
Vulcanchem
CAS No.:
1190848-23-7
VCID:
VC0004811
InChI:
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
SMILES:
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Molecular Formula:
C24H27FO2
Molecular Weight:
366.5 g/mol
Fluorobexarotene
CAS No.: 1190848-23-7
Inhibitors
VCID: VC0004811
Molecular Formula: C24H27FO2
Molecular Weight: 366.5 g/mol
CAS No. | 1190848-23-7 |
---|---|
Product Name | Fluorobexarotene |
Molecular Formula | C24H27FO2 |
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
Standard InChI | InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) |
Standard InChIKey | LWKAWHRSPCHMPJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C |
Description | RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene. |
Synonyms | 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid |
PubChem Compound | 25195496 |
Last Modified | Nov 11 2021 |
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